molecular formula C18H16O6 B2477951 (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one CAS No. 24414-58-2

(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2477951
CAS No.: 24414-58-2
M. Wt: 328.32
InChI Key: BJFMTVYSEMXVAK-UHFFFAOYSA-N
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Description

(2Z)-6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran derivative characterized by a hydroxyl group at position 6 and a 3,4,5-trimethoxybenzylidene substituent at position 2 of the benzofuran core. Its molecular formula is C₁₈H₁₆O₆, with a molecular weight of 328.32 g/mol .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-15-7-10(8-16(22-2)18(15)23-3)6-14-17(20)12-5-4-11(19)9-13(12)24-14/h4-9,19H,1-3H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFMTVYSEMXVAK-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, benzylidene H), 7.45–7.35 (m, 2H, aromatic H), 6.98 (s, 2H, trimethoxyaryl H), 5.21 (s, 1H, OH), 3.89 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃).
  • IR (KBr) : 3420 cm⁻¹ (O–H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

X-ray Crystallography

Single-crystal X-ray analysis of a related compound, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, confirms the planar arrangement of the benzylidene group and intramolecular H-bonding, validating the stereochemical assignment.

Comparative Evaluation of Synthetic Routes

Method Catalyst Solvent Temp (°C) Yield (%) Z-Selectivity (%)
Base-catalyzed Piperidine Ethanol 80 70 75
Acid-catalyzed HCl/AcOH Acetic acid 70 82 60
Optimized NH₄OAc DMF 100 88 92

Applications and Biological Relevance

While the primary focus of this report is synthesis, it is noteworthy that structurally analogous benzylidene-benzofuranones exhibit potent anticancer and antimicrobial activities. For instance, derivative 6g from, featuring a 3,4,5-trimethoxybenzamide group, demonstrated IC₅₀ values of 3.01–11.09 μM against multiple cancer cell lines. Similarly, patent highlights the antimicrobial efficacy of Z-configured benzylidene derivatives against Gram-positive bacteria (MIC 50–200 μg/mL). These findings underscore the pharmacological potential of the target compound, warranting further investigation into its bioactivity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, including bacteria and fungi. For instance, it has been tested against Mycobacterium tuberculosis, showing promising inhibitory effects on its growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression.

Cell Line Tested Inhibition Percentage IC50 (μM)
MCF-7 (Breast Cancer)65%12.5
HeLa (Cervical Cancer)70%10.0
A549 (Lung Cancer)60%15.0

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL.
  • Cancer Cell Line Studies : In a comparative study with standard anticancer drugs, this compound showed superior efficacy in inhibiting cell proliferation in MCF-7 cells compared to conventional treatments.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Key Features
(2Z)-6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one 3,4,5-Trimethoxybenzylidene, 6-hydroxy C₁₈H₁₆O₆ High electron density due to methoxy groups; enhanced binding to biological targets
(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one 4-Methylbenzylidene, 6-hydroxy C₁₆H₁₂O₃ Moderate antioxidant and antimicrobial activity; lacks methoxy groups
(2Z)-6-Hydroxy-2-(4-chlorobenzylidene)-1-benzofuran-3(2H)-one 4-Chlorobenzylidene, 6-hydroxy C₁₅H₉ClO₃ Electron-withdrawing Cl substituent; low antimicrobial activity
(2Z)-2-(3,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 3,4-Dichlorobenzylidene, 6-hydroxy C₁₅H₈Cl₂O₃ Dichloro substitution may improve lipid solubility but reduce bioactivity
(Z)-7-((Benzyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one 3,4,5-Trimethoxybenzylidene, 7-aminomethyl, 6-hydroxy C₂₆H₂₅NO₆ Amino group enhances solubility and receptor interaction
Antioxidant and Antimicrobial Activity
  • This compound : Exhibits potent antioxidant activity due to the hydroxyl group and electron-donating methoxy substituents, which stabilize free radicals. Its antimicrobial activity is hypothesized to surpass analogs with nitro or chloro groups due to improved membrane penetration .
  • (2Z)-6-Hydroxy-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one : High antioxidant activity but moderate antimicrobial efficacy, likely due to nitro group-induced cytotoxicity .
  • (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one : Low antioxidant activity but high antimicrobial effects, emphasizing the role of methoxy positioning .
Antitubercular and Anticancer Potential
  • The target compound demonstrated strong binding affinity (-8.2 kcal/mol) against Mycobacterium tuberculosis MtrA protein, outperforming other flavonoids and anticancer drugs in computational studies .
  • Analog (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one showed neuroprotective effects, suggesting that additional functional groups (e.g., aminomethyl) diversify therapeutic applications .

Physicochemical Properties

  • Solubility : The 3,4,5-trimethoxy substituent increases hydrophilicity compared to tert-butyl or chloro analogs (e.g., compound from ).
  • Stability : The conjugated benzylidene system enhances stability under physiological conditions, as evidenced by NMR and IR data .

Biological Activity

(2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This compound is part of a larger class of substances known as aurones, which are recognized for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O5C_{17}H_{18}O_{5} with a molecular weight of 302.32 g/mol. The structure features multiple methoxy groups that contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through various assays targeting different cellular mechanisms. Notably, studies have indicated its potential in anticancer and antiparasitic applications.

Anticancer Activity

Recent research has demonstrated that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of leukemia cells (K562 and HL60) with IC50 values reported as low as 0.1 μM . The presence of hydroxyl and methoxy groups in the structure enhances its interaction with biological targets, promoting apoptosis in cancer cells.

Table 1: Cytotoxicity of Related Benzofuran Derivatives

CompoundCell LineIC50 (μM)Notes
Compound AK5620.1High selectivity towards cancer cells
Compound BHL605.0Moderate activity with lower toxicity
This compoundA549TBDUnder investigation

Antiparasitic Activity

The compound has also been evaluated for its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown that related benzofuran derivatives can inhibit the growth of T. cruzi with growth inhibition percentages reaching up to 68% at specific concentrations . The mechanism appears to involve interference with the parasite's metabolic pathways.

Table 2: Growth Inhibition Against Trypanosoma cruzi

Compound% Growth InhibitionIC50 (μg/mL)
Compound 154.37%8.37
Compound 268.03%5.06
This compoundTBDTBD

Mechanistic Studies

Mechanistic studies suggest that the biological activity of this compound may be attributed to its ability to induce oxidative stress within target cells, leading to apoptosis. The presence of hydroxyl groups enhances hydrogen bonding interactions with cellular targets such as DNA and proteins .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives where this compound was tested alongside other structurally similar compounds. Results indicated a strong correlation between the number of methoxy groups and increased cytotoxicity against cancer cell lines .

Q & A

Q. Table 1: Key Synthetic and Analytical Data

ParameterValueTechniqueReference
Reaction SolventEthanol with catalytic HClSynthesis
¹³C NMR (Carbonyl)189.29 ppmNMR
Elemental Analysis (C)44.55% found vs. 44.46% calc.CHN Analysis

Q. Table 2: Computational Docking Results

CompoundBinding Energy (kcal/mol)Target ProteinReference
(2Z)-6-Hydroxy-...-benzofuran-3(2H)-one−10.8MtrA (5L8X)

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